molecular formula C5H9IO2 B1302964 2-(Iodomethyl)-1,4-dioxane CAS No. 64179-17-5

2-(Iodomethyl)-1,4-dioxane

Cat. No. B1302964
CAS RN: 64179-17-5
M. Wt: 228.03 g/mol
InChI Key: WWQGIZUTLRNTBG-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,4-dioxane, commonly referred to as IMD, is a colorless, volatile liquid with a sweet, fruity odor. It is a useful reagent in organic synthesis and has a wide range of applications in the scientific research. IMD is also known as 2-iodo-1,4-dioxane, 1,4-dioxane-2-iodomethyl, and 2-iodo-1,4-dioxane.

Scientific Research Applications

Application 1: Two-Step Azidoalkenylation of Terminal Alkenes Using Iodomethyl Aryl Sulfones

  • Summary of the Application : The radical azidoalkylation of alkenes was initially developed with α-iodoesters and α-iodoketones. This process was extended to other activated iodomethyl derivatives, such as iodomethyl aryl sulfones .
  • Methods of Application/Experimental Procedures : By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved. These azidosulfones were then converted to homoallylic azides using a Julia–Kocienski olefination reaction .
  • Results/Outcomes : The whole process is equivalent to the azidoalkenylation of terminal alkenes. This method provides a convenient alternative to traditional nucleophilic substitution approaches for the preparation of tertiary alkyl azides .

Application 2: Methylation Reagent

  • Summary of the Application : Iodomethane, also called methyl iodide, is a chemical compound with the formula CH3I. It is related to methane by replacement of one hydrogen atom by an atom of iodine .
  • Methods of Application/Experimental Procedures : Iodomethane is used in organic synthesis as a source of methyl groups .
  • Results/Outcomes : The use of iodomethane as a methylation reagent can influence the bioavailability and stability of the drugs .

Application 3: Oxidation of Iodomethyl Compounds

  • Summary of the Application : The oxidation of iodides into aldehydes and ketones is a common reaction in organic chemistry .
  • Methods of Application/Experimental Procedures : The reaction involves the conversion of iodides into aldehydes and ketones .
  • Results/Outcomes : The oxidation of 1-(iodomethyl)-4-methylbenzene was very efficient, with a yield of 92% .

properties

IUPAC Name

2-(iodomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQGIZUTLRNTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376693
Record name 2-(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-1,4-dioxane

CAS RN

64179-17-5
Record name 2-(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 2
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 3
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 4
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 5
2-(Iodomethyl)-1,4-dioxane
Reactant of Route 6
2-(Iodomethyl)-1,4-dioxane

Citations

For This Compound
6
Citations
Q Yu, P Carlsen - Molecules, 2008 - mdpi.com
A dioxane homo-sugar analog, (2S,5S)-and (2R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane was prepared from (2R,3R)-dimethyl tartrate, and further …
Number of citations: 4 0-www-mdpi-com.brum.beds.ac.uk
HY Kim, RJ Kuhn, C Patkar, R Warrier… - Bioorganic & medicinal …, 2007 - Elsevier
The crystal structure of the Sindbis virus capsid protein contains one or two solvent-derived dioxane molecules in the hydrophobic binding pocket. A bis-dioxane antiviral agent was …
AT Bottini, FP Corson, EF Böttner - The Journal of Organic …, 1965 - ACS Publications
Cyclization reactions of propargyloxyethanol (7) and the 2-haloallyloxyethanols 5 and 6 induced by sodium hydroxide or potassium hydroxide were found to be markedly dependent on …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
HY Kim, C Patkar, R Warrier, R Kuhn… - Bioorganic & medicinal …, 2005 - Elsevier
Dioxane-based antiviral agents targeted to the hydrophobic binding pocket of Sindbis virus capsid protein were designed by computer graphics molecular modeling and synthesized. …
EJ Warawa, BM Migler, CJ Ohnmacht… - Journal of medicinal …, 2001 - ACS Publications
A great need exists for antipsychotic drugs which will not induce extrapyramidal symptoms (EPS) and tardive dyskinesias (TDs). These side effects are deemed to be a consequence of …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
S Cassel, C Debaig, T Benvegnu… - European Journal of …, 2001 - Wiley Online Library
A variety of authentic standards of linear, branched and cyclic oligomers of glycerol, with well‐defined structures and degrees of polymerisation from 2 to 5, have been efficiently …

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